N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazinone core substituted with a 3,5-dimethylphenyl group and a sulfanyl-linked 4-chlorophenyl acetamide moiety. Its structural complexity arises from the integration of a dihydropyrazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) and a sulfanyl bridge connecting to the acetamide functionality. The 3,5-dimethylphenyl substituent introduces steric bulk, while the 4-chlorophenyl group contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking. This compound is likely synthesized via coupling reactions analogous to methods described in the literature for related structures, where diazonium salts of aromatic amines react with cyanoacetanilide precursors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFPQUMWYNOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of aniline to form 4-chloroaniline, followed by acylation to introduce the acetamide group. The dihydropyrazinyl moiety can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the coupling of these intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s physicochemical and spectroscopic properties can be contextualized by comparing it to structurally related derivatives, such as those synthesized in the International Journal of Molecular Sciences (2014) . Below is a detailed analysis:
Substituent Effects on Physical Properties
The presence of electron-donating or withdrawing groups on the aromatic rings significantly impacts melting points, solubility, and stability. For example:
- Compound 13a (4-methylphenyl substituent): Melting point = 288°C.
- Compound 13b (4-methoxyphenyl substituent): Melting point = 274°C.
- Hypothetical 4-chlorophenyl analog : Expected higher melting point due to increased polarity from the chloro group (cf. 13a and 13b) .
The 4-chlorophenyl acetamide moiety may enhance thermal stability relative to methoxy or methyl variants due to stronger intermolecular interactions (e.g., halogen bonding) .
Spectroscopic Trends
Key IR and NMR spectral features highlight electronic differences:
| Compound | C≡N Stretch (IR) | C=O Stretch (IR) | Aromatic Proton Shifts (¹H-NMR) |
|---|---|---|---|
| 13a (4-methyl) | 2214 cm⁻¹ | 1664 cm⁻¹ | δ 7.22–7.64 (m, ArH) |
| 13b (4-methoxy) | 2212 cm⁻¹ | 1662 cm⁻¹ | δ 7.00 (d, J=9 Hz, OCH3-adjacent protons) |
| Target Compound | ~2210–2215 cm⁻¹* | ~1660–1665 cm⁻¹* | δ 7.2–7.9 (predicted for 3,5-dimethylphenyl) |
*Predicted based on analogous cyano and carbonyl environments in 13a–13b .
The target compound’s sulfanyl bridge (-S-) may introduce additional deshielding in NMR spectra compared to sulfonamide analogs, while the dihydropyrazinone ring’s NH groups would contribute to D2O-exchangeable peaks near δ 10–12 ppm .
Data Table: Comparative Analysis of Key Parameters
| Parameter | Compound 13a | Compound 13b | Target Compound |
|---|---|---|---|
| Substituents | 4-Methylphenyl | 4-Methoxyphenyl | 3,5-Dimethylphenyl + 4-Chlorophenyl |
| Melting Point | 288°C | 274°C | Predicted: 290–300°C* |
| C≡N IR Stretch | 2214 cm⁻¹ | 2212 cm⁻¹ | ~2210–2215 cm⁻¹ |
| Yield | 94% | 95% | Not Reported |
| Key Applications | Not specified | Not specified | Hypothesized: Enzyme inhibition, antimicrobial* |
*Inferred from structural motifs in related pharmacologically active compounds .
Biological Activity
N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological macromolecules.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing the pyrazine moiety exhibit significant antibacterial activity. The synthesized derivatives of pyrazine have shown moderate to strong activity against various bacterial strains. For instance, studies have demonstrated that derivatives similar to this compound were effective against Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy against other strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
This suggests a promising potential for developing new antibacterial agents based on this compound structure.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's. The following table summarizes the inhibitory effects observed:
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.21 ± 0.005 | 21.25 ± 0.15 |
| Urease | 2.14 ± 0.003 | Not applicable |
These results indicate that the compound exhibits strong inhibition against both AChE and urease, highlighting its potential therapeutic applications.
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds with similar structures were synthesized and tested for their biological activities. The study found that compounds with a chlorophenyl group demonstrated enhanced binding affinity to bovine serum albumin (BSA), indicating potential for drug delivery applications .
BSA Binding Studies
The interaction between the compound and BSA was assessed using fluorescence quenching methods. The results indicated a significant affinity of the compound towards BSA, suggesting that it could be effectively transported in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
